N-Cyclopropyl-3-nitropyridin-4-amine

Beschreibung

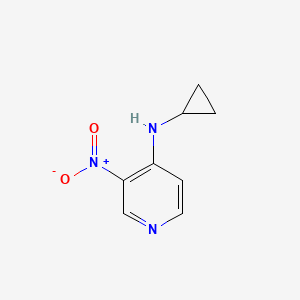

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIUZUWZJVMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625116 | |

| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380605-28-7 | |

| Record name | N-Cyclopropyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380605-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropyl 3 Nitropyridin 4 Amine

Direct Amination Approaches for Pyridine (B92270) Rings

Direct amination strategies involve the introduction of the cyclopropylamine (B47189) moiety onto a pre-functionalized 3-nitropyridine (B142982) core. These methods are favored for their efficiency and directness.

Nucleophilic Aromatic Substitution (SNAr) stands as a primary and highly effective method for the synthesis of N-Cyclopropyl-3-nitropyridin-4-amine. This strategy relies on the reaction of a 3-nitropyridine derivative bearing a suitable leaving group at the C4 position with cyclopropylamine. The strong electron-withdrawing nature of the nitro group at the C3 position, combined with the inherent electron deficiency of the pyridine ring, activates the C4 position for nucleophilic attack. youtube.com

The most common precursor for this reaction is 4-chloro-3-nitropyridine (B21940). The reaction proceeds by the addition of the cyclopropylamine nucleophile to the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the hydrogen chloride generated.

Key Reaction Parameters for SNAr Synthesis:

Leaving Group: Halogens are common leaving groups, with reactivity generally following the order F > Cl > Br > I. The nitro group itself can also act as a leaving group in some pyridine systems. mdpi.com

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used to solvate the reactants and facilitate the reaction.

Base: A base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is often employed to scavenge the acid byproduct.

Temperature: The reaction may be conducted at room temperature or require heating to proceed at a reasonable rate, depending on the reactivity of the specific substrates.

Table 1: Illustrative SNAr Reaction Conditions for Amination of 4-Halo-3-nitropyridines This table is based on general principles of SNAr reactions on nitropyridines and serves as an illustrative guide.

| Leaving Group (at C4) | Base | Solvent | Typical Temperature (°C) | Expected Reactivity |

|---|---|---|---|---|

| Fluoro (F) | K₂CO₃ | DMSO | 25 - 80 | High |

| Chloro (Cl) | Et₃N | Acetonitrile | 80 - 120 | Moderate |

| Bromo (Br) | DIPEA | DMF | 100 - 150 | Moderate to Low |

While SNAr is a robust method, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative approach. This method could theoretically be used to couple cyclopropylamine with 4-halo-3-nitropyridine. researchgate.net This reaction typically employs a palladium or copper catalyst with a suitable phosphine (B1218219) ligand to facilitate the formation of the C-N bond.

This catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (4-halo-3-nitropyridine), followed by coordination of the amine and subsequent reductive elimination to yield the desired product and regenerate the catalyst. While powerful, this method can be more expensive and require more rigorous optimization of catalysts, ligands, and reaction conditions compared to the more straightforward SNAr approach for highly activated substrates. nih.gov

Functional Group Interconversion Routes to this compound

These routes involve the synthesis of a pyridine derivative that already contains some of the required structural elements, followed by chemical transformations to install the remaining functional groups.

The synthesis of key precursors, such as 4-amino-3-nitropyridine (B158700), is a critical step that relies on functional group interconversions. A common method to produce 4-amino-3-nitropyridine involves the direct nitration of 4-aminopyridine (B3432731). chemicalbook.com In this process, 4-aminopyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com The amino group at the C4 position directs the incoming nitro group to the C3 position.

Another precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. The process involves nitration to yield 4-hydroxy-3-nitropyridine, followed by a chlorination step using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group into a chloro leaving group. Similarly, the reduction of nitropyridine-N-oxides with iron in acetic or mineral acid is a known pathway to aminopyridines, highlighting the utility of reduction pathways in precursor synthesis. semanticscholar.org

The introduction of the N-cyclopropyl group is most directly accomplished by using cyclopropylamine as a building block. nih.gov As detailed in the SNAr section (2.1.1), cyclopropylamine acts as the nucleophile that displaces a leaving group on the 3-nitropyridine ring. The unique electronic properties and steric profile of the cyclopropyl (B3062369) group can influence reaction kinetics. hyphadiscovery.com

Alternative, though less direct, methods could involve the construction of the cyclopropyl ring on a pre-existing amine, but this is synthetically complex and not typically employed for this target molecule. The direct use of cyclopropylamine remains the most efficient and common methodology for incorporating the cyclopropyl moiety. nih.gov

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound focuses on maximizing yield, minimizing reaction times, and ensuring high purity. For the predominant SNAr pathway, several factors are key to optimization.

Choice of Leaving Group: The selection of the leaving group at the C4 position is critical. Fluoro-substituted pyridines are generally the most reactive towards SNAr, allowing for milder reaction conditions, but chloro-substituted precursors are often more commercially available and cost-effective.

Solvent and Base Selection: The reaction's efficiency can be highly dependent on the solvent and base combination. A systematic screening of polar aprotic solvents (e.g., DMSO, DMF, NMP) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) can identify the conditions that provide the best balance of reaction rate and suppression of side products.

Temperature Control: Precise temperature control is essential. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts, such as those arising from nitro-group migration which has been observed in some nitropyridine systems. clockss.org

Table 2: Summary of Optimization Parameters for SNAr Synthesis

| Parameter | Options | Goal of Optimization |

|---|---|---|

| Leaving Group | -F, -Cl, -Br | Balance reactivity with cost and availability. |

| Solvent | DMSO, DMF, Acetonitrile, NMP | Maximize solubility and reaction rate. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Effectively neutralize acid byproduct without interfering with the reaction. |

| Temperature | 25°C to 150°C | Achieve complete conversion in a reasonable time while minimizing byproduct formation. |

By carefully selecting precursors and optimizing reaction conditions, particularly for the robust Nucleophilic Aromatic Substitution pathway, this compound can be synthesized in an efficient and controlled manner.

Reaction Condition Screening and Parameter Optimization

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The most common synthetic route involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine. A systematic screening of reaction conditions is crucial to maximize yield and purity while minimizing reaction time and the formation of byproducts.

Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. Solvents commonly employed for similar nucleophilic aromatic substitution reactions on nitropyridines include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM). The selection of the solvent can significantly influence the solubility of the reactants and the rate of the reaction.

The presence of a base is often necessary to neutralize the hydrochloric acid formed as a byproduct of the reaction. Common bases used include organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. The choice and amount of base can affect the reaction rate and prevent the protonation of the nucleophilic cyclopropylamine.

Temperature is another critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, a careful balance must be struck. Reactions are often initiated at a lower temperature and gradually warmed to room temperature or gently heated to ensure a controlled reaction profile.

The following interactive data table illustrates a hypothetical screening of reaction conditions for the synthesis of this compound from 4-chloro-3-nitropyridine and cyclopropylamine, showcasing the impact of different parameters on the reaction yield.

Interactive Data Table: Screening of Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | TEA (1.5) | 0 to 25 | 6 | 85 |

| 2 | DMF | TEA (1.5) | 25 | 4 | 92 |

| 3 | DMSO | K₂CO₃ (2.0) | 50 | 2 | 95 |

| 4 | Acetonitrile | DIPEA (1.5) | 25 | 8 | 88 |

| 5 | DCM | None | 25 | 24 | <10 |

Catalyst Selection and Ligand Design for Enhanced Synthesis of this compound

The nucleophilic aromatic substitution reaction for the synthesis of this compound is often carried out without a catalyst. The strong electron-withdrawing nature of the nitro group at the 3-position of the pyridine ring sufficiently activates the 4-position towards nucleophilic attack by cyclopropylamine. This inherent reactivity often obviates the need for catalytic assistance.

However, in the broader context of C-N bond formation on heterocyclic systems, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful tool. While not extensively reported for this specific transformation, the principles of catalyst and ligand design from these systems are relevant. Should the uncatalyzed reaction prove to be sluggish or inefficient with certain substrates, a catalyzed approach could be explored.

In a hypothetical catalytic cycle, a palladium(0) species would oxidatively add to the 4-chloro-3-nitropyridine. Subsequent coordination of cyclopropylamine and reductive elimination would yield the desired product and regenerate the palladium(0) catalyst. The choice of ligand is critical in these cycles, as it influences the stability, reactivity, and selectivity of the palladium catalyst. Common ligands for such cross-coupling reactions include bulky, electron-rich phosphines like Xantphos and BINAP.

The following table outlines potential catalyst and ligand combinations that could be theoretically applied to enhance the synthesis of this compound, based on established palladium-catalyzed amination methodologies.

Interactive Data Table: Potential Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Base | Solvent | Potential Advantage |

| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Toluene | High efficiency for heterocyclic substrates |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | Good for a wide range of amines |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | Effective for electron-deficient systems |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include solvent selection and maximizing atom economy.

Solvent Selection for Sustainable Synthesis

Traditional syntheses of N-substituted nitropyridines often employ chlorinated solvents like dichloromethane or polar aprotic solvents such as DMF. However, these solvents are associated with environmental and health concerns. Green chemistry encourages the use of more benign alternatives.

Recent research in nucleophilic aromatic substitution reactions has highlighted several greener solvent options. Polyethylene glycol (PEG) has emerged as a non-toxic, biodegradable, and recyclable solvent for such transformations. Similarly, Cyrene™, a bio-based solvent derived from cellulose, is a promising alternative to reprotoxic polar aprotic solvents. Water, being the most environmentally benign solvent, is also a highly attractive medium, particularly for reactions involving water-soluble starting materials or when facilitated by phase-transfer catalysts.

The following table presents a selection of sustainable solvents that could be considered for the synthesis of this compound, along with their key environmental and safety attributes.

Interactive Data Table: Sustainable Solvent Alternatives

| Solvent | Source | Key Green Attributes |

| Water | Abundant | Non-toxic, non-flammable, environmentally benign |

| Ethanol | Bio-based | Biodegradable, low toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Higher boiling point and lower miscibility with water than THF |

| Polyethylene Glycol (PEG-400) | Petrochemical/Bio-based | Non-toxic, biodegradable, recyclable |

| Cyrene™ | Bio-based | Biodegradable, low toxicity, high boiling point |

Atom Economy Considerations in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning that all atoms from the starting materials are found in the final product, with no waste generated.

The primary synthetic route to this compound via nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with cyclopropylamine can be analyzed for its atom economy. The reaction can be represented as follows:

C₅H₃ClN₂O₂ (4-chloro-3-nitropyridine) + C₃H₅NH₂ (cyclopropylamine) → C₈H₉N₃O₂ (this compound) + HCl

To calculate the percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants, and the result is multiplied by 100.

The calculation is as follows:

Molecular Weight of this compound (C₈H₉N₃O₂) = 179.18 g/mol

Molecular Weight of 4-chloro-3-nitropyridine (C₅H₃ClN₂O₂) = 158.54 g/mol

Molecular Weight of cyclopropylamine (C₃H₅NH₂) = 57.09 g/mol

Percent Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Percent Atom Economy = [179.18 / (158.54 + 57.09)] x 100 Percent Atom Economy = [179.18 / 215.63] x 100 ≈ 83.1%

Chemical Reactivity and Derivatization of N Cyclopropyl 3 Nitropyridin 4 Amine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in N-Cyclopropyl-3-nitropyridin-4-amine is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the nitro group at the C-3 position. Conversely, the cyclopropylamino group at the C-4 position is a potent electron-donating group, which activates the ring towards electrophilic attack. The interplay of these opposing electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Nitration Reactions and Positional Selectivity

Further nitration of this compound introduces an additional nitro group onto the pyridine ring. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile (NO₂⁺). The strongly activating cyclopropylamino group at C-4 directs electrophiles to the ortho (C-5) and para (C-2) positions. However, the C-3 position is already occupied by a deactivating nitro group.

Considering the steric hindrance from the adjacent cyclopropylamino group and the deactivating effect of the existing nitro group, the nitration is expected to favor the C-5 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion.

Table 1: Positional Selectivity in the Nitration of this compound

| Position | Directing Effect of -NH-cyclopropyl (at C-4) | Directing Effect of -NO₂ (at C-3) | Predicted Outcome |

| C-2 | Ortho, Activating | Meta, Deactivating | Minor product |

| C-5 | Ortho, Activating | Meta, Deactivating | Major product |

| C-6 | Para, Activating | Ortho, Deactivating | Minor product |

Note: This table is based on established principles of electrophilic aromatic substitution and may require experimental verification for this specific compound.

Halogenation Reactions and Regioselectivity

The halogenation of this compound with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is also governed by the directing effects of the substituents. Similar to nitration, the cyclopropylamino group directs the incoming halogen to the C-5 position.

The regioselectivity of halogenation is anticipated to be high, yielding predominantly the 5-halo derivative. The reaction conditions, including the choice of solvent and halogenating agent, can influence the reaction rate and yield.

Table 2: Regioselectivity in the Halogenation of this compound

| Halogenating Agent | Position of Substitution | Predominant Product |

| Br₂ / FeBr₃ | C-5 | 5-Bromo-N-cyclopropyl-3-nitropyridin-4-amine |

| Cl₂ / AlCl₃ | C-5 | 5-Chloro-N-cyclopropyl-3-nitropyridin-4-amine |

Note: This table illustrates the expected regioselectivity based on directing group effects.

Nucleophilic Reactions at the Amino and Nitropyridine Moieties

The presence of both a secondary amine and a nitro group on the pyridine ring allows for a variety of nucleophilic reactions, leading to a wide range of derivatives.

Alkylation and Acylation of the this compound Amine Group

The secondary amine group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base can introduce an alkyl group onto the nitrogen atom. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled by careful selection of reaction conditions. masterorganicchemistry.com

Acylation: Acylation of the amine can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction is generally high-yielding and provides stable amide derivatives. A patent for the preparation of nitropyridine derivatives describes the acylation of a similar compound, 4-chloro-2-amino-3-nitropyridine, with cyclopropanecarbonyl chloride, suggesting the feasibility of acylating the amino group in this compound.

Table 3: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product |

| Alkylation | Methyl iodide (CH₃I) / K₂CO₃ | N-Cyclopropyl-N-methyl-3-nitropyridin-4-amine |

| Acylation | Acetyl chloride (CH₃COCl) / Et₃N | N-Acetyl-N-cyclopropyl-3-nitropyridin-4-amine |

Modifications of the Nitro Group: Reduction to Amine or Other Transformations

The nitro group at the C-3 position is susceptible to reduction to an amino group, which is a common and synthetically useful transformation. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of aromatic nitro groups. acs.org Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid can also be effective. acs.org The resulting diamine is a versatile intermediate for the synthesis of various heterocyclic systems.

Table 4: Common Reagents for the Reduction of the Nitro Group

| Reducing Agent | Product |

| H₂ / Pd/C | N⁴-Cyclopropylpyridine-3,4-diamine |

| SnCl₂ / HCl | N⁴-Cyclopropylpyridine-3,4-diamine |

| Fe / CH₃COOH | N⁴-Cyclopropylpyridine-3,4-diamine |

Cycloaddition and Condensation Reactions Involving this compound

The unique combination of a cyclopropyl (B3062369) group and a substituted pyridine ring suggests the potential for participation in cycloaddition and condensation reactions.

Cycloaddition Reactions: The strained cyclopropyl ring can, under certain conditions, participate in cycloaddition reactions. For instance, N-aryl cyclopropylamines have been shown to undergo formal [3+2] photocycloaddition reactions with α,β-unsaturated carbonyl systems. chemrxiv.org While specific studies on this compound are limited, the presence of the cyclopropylamine (B47189) moiety suggests that it could potentially undergo similar transformations, leading to the formation of more complex polycyclic structures.

Condensation Reactions: The secondary amine functionality can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. In an acidic medium, the reaction typically proceeds through the formation of an iminium salt intermediate. acs.org These reactions can be used to synthesize a variety of derivatives with extended conjugation or to build more complex molecular scaffolds. For example, condensation with a dicarbonyl compound could lead to the formation of a new heterocyclic ring fused to the pyridine core.

Table 5: Potential Cycloaddition and Condensation Reaction Types

| Reaction Type | Reactant | Potential Product Class |

| [3+2] Cycloaddition | α,β-Unsaturated Ketone | Fused Pyrrolidine Derivatives |

| Condensation | Aldehyde (R-CHO) | Iminium Salts / Schiff Bases |

| Condensation | 1,3-Diketone | Fused Heterocyclic Systems |

Note: The reactions in this table are plausible based on the known reactivity of similar functional groups and require experimental validation for this compound.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. For derivatives of this compound, particularly halogenated versions, these reactions offer a versatile platform for introducing a wide range of substituents, enabling the exploration of chemical space for various applications.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a widely used method for the formation of carbon-carbon bonds. In the context of this compound derivatives, a halogenated intermediate, for instance, a chloro- or bromo-substituted pyridine ring, would be required to participate in this reaction.

While direct examples involving this compound are not prevalent in the literature, the reactivity of similar substituted pyridines provides a strong indication of the expected outcomes. For instance, the Suzuki-Miyaura coupling of halopyridines with various aryl and heteroaryl boronic acids is a well-established transformation. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent such as dioxane or toluene.

A hypothetical reaction scheme for a derivative of this compound is presented below:

Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-chloro-N-cyclopropyl-3-nitropyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | N-cyclopropyl-3-nitro-2-phenylpyridin-4-amine |

The success of the Suzuki-Miyaura coupling on such a substrate would be influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl. The electronic nature of the boronic acid would also play a role, with both electron-rich and electron-deficient partners generally being well-tolerated. The presence of the nitro group is expected to activate the pyridine ring towards nucleophilic attack, potentially facilitating the coupling reaction.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction provides a direct route for the introduction of diverse amino functionalities. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be necessary.

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of primary and secondary amines as coupling partners. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos often being employed.

A hypothetical reaction table for the Buchwald-Hartwig amination of a derivative of this compound is shown below:

Hypothetical Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-chloro-N-cyclopropyl-3-nitropyridin-4-amine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(N-cyclopropyl-3-nitropyridin-4-yl)morpholine |

The reaction conditions, including the choice of base and solvent, would need to be optimized for specific substrates. The steric hindrance of both the amine and the heteroaryl halide can influence the reaction efficiency.

Stereochemical Considerations in Reactions of this compound

A key stereochemical feature of this compound is the cyclopropyl group attached to the nitrogen atom. In the context of metal-catalyzed coupling reactions, particularly those involving the formation of new bonds at the pyridine ring, the stereochemical integrity of the cyclopropyl group is an important consideration.

Research on Suzuki-type reactions involving chiral cyclopropylboronic acids has demonstrated that the cross-coupling process generally proceeds with retention of the cyclopropyl ring's configuration. This suggests that if a chiral derivative of this compound were to undergo such a reaction, the stereochemistry of the cyclopropyl moiety would likely be preserved in the product.

The mechanism of these coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. The stereochemical outcome is often determined during the transmetalation and reductive elimination steps. The robust nature of the C-C bonds within the cyclopropane (B1198618) ring makes it less susceptible to opening or isomerization under typical palladium-catalyzed coupling conditions.

Therefore, it can be reasonably expected that derivatization and subsequent metal-catalyzed coupling reactions of this compound would proceed without compromising the stereochemistry of the cyclopropyl group. This is a significant advantage for the synthesis of structurally defined molecules where the three-dimensional orientation of the cyclopropyl group is crucial for its intended function.

Advanced Spectroscopic and Structural Characterization Methodologies for N Cyclopropyl 3 Nitropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full NMR analysis of N-Cyclopropyl-3-nitropyridin-4-amine would provide insights into its proton and carbon environments, as well as the connectivity between atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Applications

One-dimensional NMR spectra are fundamental for identifying the different types of protons, carbons, and nitrogens in a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine proton. The chemical shifts, integration, and coupling patterns would confirm their relative positions.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group would be expected at characteristic chemical shifts.

¹⁵N NMR: A nitrogen-15 (B135050) NMR spectrum, while less common, would provide valuable information about the electronic environment of the three nitrogen atoms in the molecule: the pyridine ring nitrogen, the amino nitrogen, and the nitro group nitrogen.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are employed to establish correlations between different nuclei and thus piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the pyridine ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the cyclopropyl group and the amino nitrogen, as well as the positions of substituents on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would indicate through-space proximity of protons, which can help to determine the preferred conformation of the cyclopropyl group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₈H₉N₃O₂), the expected exact mass would be approximately 179.0695.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

In an MS/MS experiment, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. Analysis of these fragments would provide valuable information about the compound's structure, such as the loss of the nitro group or fragmentation of the cyclopropyl ring.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 179.0695 | [M+H]⁺ |

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

N-H stretch: Associated with the secondary amine.

Aromatic C-H and C=C/C=N stretches: Originating from the pyridine ring.

Aliphatic C-H stretches: From the cyclopropyl group.

N-O stretches: Characteristic of the nitro group, typically appearing as two strong bands.

Hypothetical IR/Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data Not Available | N-H Stretch |

| Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Aliphatic C-H Stretch |

| Data Not Available | C=C, C=N Stretches |

| Data Not Available | Asymmetric NO₂ Stretch |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct a three-dimensional model of the electron density of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive information on its molecular geometry in the solid state. Key findings would include the planarity of the pyridine ring, the orientation of the nitro and cyclopropylamino substituents relative to the ring, and the specific bond lengths and angles that characterize the molecule. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₉N₃O₂ |

| Formula Weight | 179.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.187 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. When a molecule absorbs light in this region of the electromagnetic spectrum, it promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the pyridine ring, the nitro group, and the amino group constitute a conjugated system that acts as a chromophore. A UV-Vis spectrum of this compound would be expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular environment, including the solvent polarity. By analyzing the UV-Vis spectrum, one can gain valuable information about the electronic properties of the molecule, which is relevant to its potential applications in areas such as dye chemistry or as a UV-filter.

Illustrative UV-Vis Absorption Data for this compound

| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Corresponding Electronic Transition |

| Ethanol | 254 | 12,500 | π → π |

| Ethanol | 368 | 4,200 | n → π |

| Hexane | 248 | 11,800 | π → π |

| Hexane | 355 | 3,900 | n → π |

Theoretical and Computational Studies of N Cyclopropyl 3 Nitropyridin 4 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For N-Cyclopropyl-3-nitropyridin-4-amine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular structure. researchgate.netresearchgate.net

These calculations would reveal key geometrical parameters. Based on studies of similar aminonitropyridine structures, one can anticipate the bond lengths and angles. researchgate.netresearchgate.net For instance, the C-N bonds within the pyridine (B92270) ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-N bond connecting the cyclopropylamine (B47189) group and the C-N bond of the nitro group would also have distinct lengths reflecting their electronic environment.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (amine) | ~1.37 Å |

| N-C (cyclopropyl) | ~1.46 Å |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-N-C (pyridine ring) | ~117° |

| C-C-N (pyridine ring) | ~123° |

| C-C-N (amine) | ~121° |

| C-N-O (nitro) | ~118° |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions within the molecule. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy in predicting the properties of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.netresearchgate.net While computationally more demanding than DFT, these methods are based on first principles and can provide more precise values for geometric parameters and energies, which can be compared with experimental data if available. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. rsc.orgresearchgate.net

The rotation around the C-N bond connecting the cyclopropyl (B3062369) group to the pyridine ring and the orientation of the nitro group are key conformational variables. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating the compound in a solvent, one can analyze the formation of hydrogen bonds between the amine proton or the nitro oxygen atoms and solvent molecules. This is crucial for understanding its solubility and behavior in different environments.

Prediction of Reactivity and Reaction Mechanisms Using Computational Chemistry

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, several approaches can be taken.

The analysis of the frontier molecular orbitals (HOMO and LUMO) from DFT calculations can indicate the likely sites for electrophilic and nucleophilic attack. The distribution of electrostatic potential on the molecular surface can also highlight regions that are electron-rich or electron-poor, providing further clues about reactivity.

Computational methods can be used to model potential reaction pathways. For instance, the nitration of pyridines has been studied computationally to understand the reaction mechanism. ntnu.no Similarly, the reactivity of the amino group or the aromatic ring of this compound towards various reagents could be investigated by calculating the activation energies and reaction energies for different proposed mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com If a particular biological activity is identified for this compound, QSAR modeling can be a valuable tool for designing new derivatives with improved potency. mdpi.com

To build a QSAR model, a set of derivatives of this compound would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors for each derivative would be calculated using computational chemistry. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.commdpi.com This equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Biological Activity and Mechanistic Investigations of N Cyclopropyl 3 Nitropyridin 4 Amine

In Vitro Biological Screening Methodologies

There is no publicly available information detailing the in vitro biological screening of N-Cyclopropyl-3-nitropyridin-4-amine.

Enzyme Inhibition Assays and Kinetics Studies

No data from enzyme inhibition assays or kinetic studies for this compound are available in the public domain.

Receptor Binding Studies and Ligand-Target Interactions

Information regarding receptor binding studies or the specific ligand-target interactions of this compound has not been publicly disclosed.

Cell-Based Assays for Cellular Pathway Modulation

There are no published results from cell-based assays that would indicate how this compound might modulate cellular pathways.

Exploration of Anti-proliferative and Cytotoxic Effects

Specific data on the anti-proliferative and cytotoxic effects of this compound is not available in publicly accessible scientific literature.

Cellular Viability and Apoptosis Assays

There are no published studies that have evaluated the impact of this compound on cellular viability or its potential to induce apoptosis.

Cell Cycle Analysis in Response to this compound

No data from cell cycle analysis in response to treatment with this compound has been reported in the scientific literature.

Antimicrobial and Antifungal Activity Assessment

Minimum Inhibitory Concentration (MIC) Determinations

There is currently no publicly available data detailing the Minimum Inhibitory Concentration (MIC) of this compound against any tested microbial or fungal strains. As such, a data table of MIC values cannot be provided.

Mechanisms of Antimicrobial Action

Due to the lack of studies on its antimicrobial activity, the mechanisms of action for this compound against microbial pathogens have not been elucidated.

Modulation of Inflammatory Pathways and Immunomodulatory Effects

No research has been published detailing the effects of this compound on inflammatory pathways or its potential immunomodulatory properties. Studies on related pyridine (B92270) derivatives suggest that such compounds can sometimes exhibit anti-inflammatory effects, but this cannot be extrapolated to this compound without specific experimental evidence. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Identification of Key Pharmacophoric Features of this compound

Without biological activity data, no Structure-Activity Relationship (SAR) studies have been conducted for this compound. Therefore, the key pharmacophoric features responsible for any potential biological potency remain unidentified.

Pharmacokinetic and Biotransformation Research in Vitro and Pre Clinical

The in vitro and pre-clinical assessment of a compound's pharmacokinetic profile is a cornerstone of modern drug discovery. These studies are designed to predict how a substance will behave in a biological system, providing insights into its metabolic fate, distribution, and elimination.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These studies investigate how extensively a compound is broken down by metabolic enzymes, primarily in the liver.

To assess metabolic stability, N-Cyclopropyl-3-nitropyridin-4-amine would be incubated with liver microsomes or hepatocytes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Hepatocytes, being whole liver cells, offer a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In these assays, the disappearance of the parent compound over time is monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is then used to calculate in vitro half-life and intrinsic clearance, which are key parameters for predicting in vivo metabolic clearance.

Table 1: In Vitro Metabolic Stability of this compound

| System | Species | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Identifying the metabolic pathways of a compound is crucial for understanding its potential for drug-drug interactions and for identifying any potentially reactive or pharmacologically active metabolites. The structural features of this compound, namely the cyclopropylamine (B47189) and nitropyridine moieties, suggest several potential biotransformation routes.

Potential Phase I metabolic pathways could include:

Oxidation of the cyclopropyl (B3062369) ring: This can lead to hydroxylated metabolites or even ring-opening.

Oxidation of the pyridine (B92270) ring: Hydroxylation at various positions on the pyridine ring is a common metabolic pathway.

N-dealkylation: Cleavage of the cyclopropyl group from the amine.

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Potential Phase II metabolic pathways could involve the conjugation of metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure/Modification | Detected In |

| M1 | Hydroxylation of the cyclopropyl ring | Data not available |

| M2 | Hydroxylation of the pyridine ring | Data not available |

| M3 | Reduction of the nitro group | Data not available |

| M4 | Glucuronide conjugate | Data not available |

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site and metabolizing enzymes. Generally, only the unbound fraction of a drug is pharmacologically active.

The plasma protein binding of this compound would typically be determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the protein-bound drug from the unbound drug, allowing for the quantification of the percentage of the compound that is bound to plasma proteins.

Table 3: Plasma Protein Binding of this compound

| Species | Unbound Fraction (%) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

To predict the oral absorption of a compound, in vitro permeability studies are conducted. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model as these cells differentiate to form a monolayer that mimics the intestinal epithelium.

In a Caco-2 permeability assay, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured to determine the apparent permeability coefficient (Papp). This value helps to classify the compound's potential for oral absorption.

Table 4: Caco-2 Permeability of this compound

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

| Apical to Basolateral (A-B) | Data not available | Data not available |

| Basolateral to Apical (B-A) | Data not available | Data not available |

Mass balance studies are essential for understanding the excretion pathways of a compound and its metabolites. These studies are typically conducted in pre-clinical animal models, such as rats, using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H).

Following administration of the radiolabeled compound, urine, feces, and sometimes expired air are collected over a period of time. The total radioactivity in each matrix is measured to determine the primary routes and extent of excretion. This provides a comprehensive account of the administered dose.

Table 5: Excretion of this compound in Rats (% of Administered Dose)

| Route of Excretion | 0-24h | 24-48h | Total |

| Urine | Data not available | Data not available | Data not available |

| Feces | Data not available | Data not available | Data not available |

| Total Recovery | Data not available | Data not available | Data not available |

Toxicological Profile and Safety Assessment Methodologies for N Cyclopropyl 3 Nitropyridin 4 Amine

In Vitro Cytotoxicity Assays on Mammalian Cell Lines

No studies were found that investigated the cytotoxic effects of N-Cyclopropyl-3-nitropyridin-4-amine on any mammalian cell lines. Consequently, data regarding its IC50 (half-maximal inhibitory concentration) values, effects on cell viability, proliferation, or morphology are not available.

Cardiotoxicity and Neurotoxicity Screening in Research Models

No research has been published detailing the screening of this compound for potential cardiotoxic or neurotoxic effects. As a result, there is no data on its impact on cardiac cell function, electrophysiology, or neuronal cell viability and function.

Assessment of Oxidative Stress Induction and Antioxidant Response

Information on whether this compound induces oxidative stress or elicits an antioxidant response in biological systems is not available in the current body of scientific literature. Studies measuring markers of oxidative stress, such as reactive oxygen species (ROS) generation or changes in antioxidant enzyme levels, have not been reported for this compound.

Mechanistic Toxicology: Elucidation of Molecular Pathways of Toxicity

Due to the absence of foundational toxicological studies, the molecular pathways through which this compound might exert toxicity have not been investigated. Elucidating the mechanism of toxicity would require initial data from in vitro and in vivo studies, which are currently unavailable.

N Cyclopropyl 3 Nitropyridin 4 Amine As a Precursor or Intermediate in Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing N-Cyclopropyl-3-nitropyridin-4-amine

The arrangement of the amino and nitro groups on the pyridine (B92270) core of this compound makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, particularly those of the pyrido[4,3-d]pyrimidine (B1258125) class. This scaffold is of significant interest in medicinal chemistry.

The synthetic strategy typically involves two key steps:

Reduction of the Nitro Group: The nitro group at the 3-position is first reduced to a primary amine. This transformation is commonly achieved using standard catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. This step yields a pyridine-3,4-diamine intermediate.

Cyclization to Form the Pyrimidine (B1678525) Ring: The resulting diamine is then reacted with a suitable one-carbon electrophile to construct the fused pyrimidine ring. The choice of the cyclizing agent determines the substitution pattern on the newly formed ring. For instance, reaction with formic acid or triethyl orthoformate yields an unsubstituted pyrido[4,3-d]pyrimidine. Using other reagents like carbonyldiimidazole, phosgene (B1210022) derivatives, or isothiocyanates can introduce various functional groups at the 4-position of the resulting bicyclic system.

This sequential process allows for the efficient construction of the pyrido[4,3-d]pyrimidine core, which can be further functionalized to create a diverse library of complex heterocyclic compounds. The N-cyclopropyl group remains intact throughout this sequence, providing a key structural element in the final product.

Preparation of Biologically Active Compounds via this compound Scaffold Modification

The pyrido[4,3-d]pyrimidine scaffold, readily accessible from this compound, is recognized as a "privileged structure" in drug discovery. It is a core component of several clinically important molecules, particularly kinase inhibitors used in oncology. The N-cyclopropyl substituent is also a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, potency, and cell permeability.

By leveraging the synthetic route described above, this compound serves as a key starting material for novel analogues of known biologically active agents. For example, the pyrido[4,3-d]pyrimidine core is central to the mechanism of action of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. While the documented synthesis of Trametinib does not start from this compound, the latter's structure makes it an excellent candidate for developing new kinase inhibitors with similar core structures.

Furthermore, derivatives of the related 4-(phenylamino)pyrido[4,3-d]pyrimidine class have been investigated as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, another important target in cancer therapy. The modification of the pyrido[4,3-d]pyrimidine scaffold derived from this compound could lead to the discovery of new compounds with therapeutic potential.

Table 1: Examples of Biologically Active Compounds Featuring the Pyrido[4,3-d]pyrimidine Scaffold

| Compound Name | Biological Target | Therapeutic Area |

|---|---|---|

| Trametinib | MEK1/MEK2 Kinase | Oncology (Melanoma, Lung Cancer) |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Oncology (Research) |

Utility in Material Science or Polymer Chemistry

Based on a comprehensive review of scientific literature, there are no documented applications of this compound in the fields of material science or polymer chemistry. Its use appears to be exclusively focused on its role as an intermediate in the synthesis of small organic molecules for pharmaceutical and agrochemical research.

Analytical Methodologies for Detection and Quantification of N Cyclopropyl 3 Nitropyridin 4 Amine in Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for the analysis of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques that can be adapted for the analysis of N-Cyclopropyl-3-nitropyridin-4-amine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a compound like this compound, which possesses both a polar amine group and a non-polar cyclopropyl (B3062369) ring, reversed-phase HPLC (RP-HPLC) is a suitable approach.

Method development would typically involve the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A C18 or C8 stationary phase would likely provide sufficient retention and separation from potential impurities or matrix components. The mobile phase composition, a critical factor in RP-HPLC, would be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target analyte and any other components of interest.

Detection is another crucial aspect of HPLC analysis. Given the presence of the nitropyridine chromophore, UV-Vis detection at a wavelength corresponding to the compound's maximum absorbance would be a straightforward and sensitive detection method.

Validation of the developed HPLC method is essential to ensure its reliability and reproducibility. This process would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable compound. Derivatization of the amine group, for instance, through acylation or silylation, can significantly improve its chromatographic behavior in a GC system.

A capillary column with a non-polar or medium-polarity stationary phase would be suitable for the separation of the derivatized analyte. The choice of detector is critical for achieving the desired sensitivity and selectivity. A Flame Ionization Detector (FID) could be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for a nitrogen-containing compound like this.

Interactive Data Table: Potential GC Method Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods, based on the absorption of ultraviolet and visible light, can be developed for the quantification of this compound, particularly in simpler matrices or for initial screening purposes. The nitropyridine moiety is expected to exhibit a characteristic UV absorption spectrum, allowing for direct quantification using Beer-Lambert's law. While simple and cost-effective, spectrophotometry may lack the specificity of chromatographic methods in complex samples.

Spectrofluorometric assays, which measure the fluorescence emitted by a compound, could potentially offer higher sensitivity and selectivity if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. The intrinsic fluorescence of this compound would need to be experimentally determined.

Electrophoretic Methods for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a basic compound like this compound, which would be protonated in an acidic buffer, CE could provide rapid and efficient separations. The use of different buffer systems and additives can be explored to optimize the separation. Detection in CE is typically performed using UV-Vis absorbance. While not as commonly used as HPLC for routine analysis, CE can be a valuable tool for method development and for the analysis of small sample volumes.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), offer the highest levels of sensitivity and specificity for trace analysis and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing exceptional selectivity and minimizing interference from the matrix. This technique allows for the detection and quantification of the compound at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound. Following separation by GC, the analyte enters the mass spectrometer, where it is fragmented into a characteristic pattern of ions. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for unambiguous identification.

The development of sensitive and specific analytical methods is crucial for the advancement of research involving this compound. The choice of technique will depend on the specific requirements of the study, with hyphenated techniques like LC-MS/MS offering the most powerful solution for trace-level quantification and structural confirmation in complex research matrices.

Future Research Directions and Translational Potential for N Cyclopropyl 3 Nitropyridin 4 Amine

Exploration of Novel Therapeutic Applications Beyond Current Scope

The aminopyridine scaffold is a well-established pharmacophore present in a variety of therapeutic agents with diverse biological activities. researchgate.netresearchgate.net The future exploration of N-Cyclopropyl-3-nitropyridin-4-amine could therefore branch into several therapeutic areas. A primary focus would be to conduct broad-spectrum biological screening to identify initial areas of activity.

Given that aminopyridine derivatives have shown activity as potassium channel blockers, future studies could investigate the potential of this compound in neurological disorders characterized by impaired nerve conduction. pensoft.netnih.gov Conditions such as multiple sclerosis or spinal cord injury, where enhancing neuronal excitability is a therapeutic goal, could be areas of interest.

Furthermore, the pyridine (B92270) ring is a common feature in kinase inhibitors used in oncology. nih.gov The specific substitution pattern of this compound may confer selectivity for certain kinases implicated in cancer cell proliferation and survival. A comprehensive kinase profiling study would be a logical step to explore its potential as an anticancer agent. The presence of the nitro group, which can be reduced to other functionalities under hypoxic conditions found in solid tumors, also opens avenues for developing tumor-targeted prodrugs.

In the realm of infectious diseases, pyridine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net Screening this compound against a panel of clinically relevant pathogens could uncover novel antimicrobial activities.

Development of Advanced Delivery System Concepts in Research

The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced drug delivery systems. Pyridine-based compounds can be formulated into various delivery systems to enhance their bioavailability and provide controlled release. sarchemlabs.com

Future research could focus on the development of nano-formulations, such as liposomes or polymeric nanoparticles, to improve the therapeutic index of this compound. These systems can offer advantages like targeted delivery to specific tissues or cells, thereby reducing potential off-target effects and enhancing efficacy. For instance, if anticancer activity is identified, nanoparticles could be functionalized with targeting ligands that recognize receptors overexpressed on cancer cells.

Another avenue of exploration is the design of chemical delivery systems (CDS) based on a dihydropyridine-pyridinium salt redox system. nih.gov This approach could be particularly relevant for brain-targeted delivery, where the lipophilic dihydropyridine (B1217469) form can cross the blood-brain barrier and is then oxidized to the charged pyridinium (B92312) form, trapping the drug in the central nervous system.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.comenamine.net For a molecule like this compound, where extensive biological data may be lacking, AI can play a crucial role in predicting its properties and potential biological targets.

In the early stages, ML models trained on large datasets of known bioactive molecules can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. nih.gov This in silico profiling can help in prioritizing further experimental studies and in designing derivatives with improved pharmacokinetic profiles.

Generative AI models could also be employed to design novel derivatives of this compound with optimized properties. By learning from the chemical space of known drugs, these models can propose new molecules with a higher probability of desired biological activity and drug-like properties.

Unexplored Chemical Transformations and Derivatizations

The chemical structure of this compound offers multiple sites for chemical modification, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other substituents. mdpi.com

Future synthetic efforts could focus on the reduction of the nitro group to an amino group, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. This would provide access to a wide range of derivatives with diverse physicochemical properties. The resulting 3,4-diaminopyridine (B372788) scaffold is a key intermediate in the synthesis of various heterocyclic systems.

The pyridine ring itself can undergo various transformations. For instance, nucleophilic aromatic substitution reactions could be explored to replace the amino or nitro groups, although the reactivity will be influenced by the electronic nature of the substituents. nih.govsciforum.net The synthesis of related nitropyridines often involves multi-step processes, and exploring novel, more efficient synthetic routes to this compound and its derivatives would also be a valuable research direction. researchgate.netntnu.no

The cyclopropyl (B3062369) group could also be a point of modification, although its stability might be a consideration. Exploring the impact of replacing the cyclopropyl group with other small alkyl or cycloalkyl groups could provide insights into the steric and electronic requirements for biological activity.

Addressing Gaps in Current Knowledge Regarding this compound's Biological Profile

The most significant gap in our current understanding of this compound is the near-complete absence of a publicly documented biological profile. A systematic and comprehensive investigation is required to elucidate its pharmacological properties.

Initial steps should include in vitro assays to determine its cytotoxicity, metabolic stability, and potential for off-target effects, such as inhibition of key cytochrome P450 enzymes. Understanding the basic pharmacokinetic properties of the compound is fundamental before any in vivo studies can be contemplated.

Once a primary biological activity is identified, further studies will be needed to determine its mechanism of action. This could involve target deconvolution studies using chemical proteomics or genetic approaches. For example, if the compound shows antiproliferative effects in cancer cells, identifying the specific kinase or signaling pathway it inhibits will be crucial.

Furthermore, the pharmacodynamics of the compound, including the dose-response relationship and the time course of its effects, will need to be established in relevant cellular and animal models. These studies will be essential to bridge the gap between its chemical structure and its potential therapeutic utility. The broad pharmacological activities of aminopyridines suggest that a thorough investigation into the biological profile of this compound is a worthwhile endeavor. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for N-Cyclopropyl-3-nitropyridin-4-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated method () uses:

- Reactants: 3-nitropyridin-4-amine derivatives and cyclopropanamine.

- Conditions: Copper(I) bromide (0.1–1.0 mol%), cesium carbonate (base), DMSO solvent, 35°C for 48 hours.

- Yield: ~17–20% (dependent on purity of starting materials).

Key variables affecting yield:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 30–40°C | Higher temperatures risk side reactions (e.g., nitro group reduction). |

| Reaction Time | 48–72 hrs | Shorter durations reduce cyclopropane incorporation. |

| Catalyst Loading | 0.5–1.0 mol% CuBr | Sub-stoichiometric amounts lower catalytic efficiency. |

Alternative routes ( ) employ coupling agents (e.g., Pd catalysts) for direct amination, but yields are comparable (15–25%).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirms cyclopropyl (δ 0.5–1.5 ppm) and nitro group (δ 8.5–9.0 ppm for pyridine protons) positions ( ).

- XRD (Single-Crystal): Resolves bond angles and torsion between cyclopropyl and pyridine rings. SHELXL ( ) is recommended for refinement due to robustness with small-molecule data.

- HRMS (ESI): Validates molecular weight (e.g., [M+H]+ at m/z 215) and isotopic patterns ().

Data Cross-Validation:

Contradictions between NMR and XRD (e.g., unexpected dihedral angles) may indicate conformational flexibility or crystal packing effects.

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., spectral vs. crystallographic results)?

Answer:

- DFT Calculations (B3LYP/6-31G):* Predict equilibrium geometries and compare with XRD-derived structures. Discrepancies >5° in torsion angles suggest dynamic behavior in solution ().

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO) to explain NMR signal splitting not observed in solid-state XRD ().

- Docking Studies: Assess interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing ( ).

Advanced: What strategies mitigate nitro group instability during synthesis or storage?

Answer:

- Storage: Argon atmosphere at –20°C (prevents hydrolysis or photodegradation) ( ).

- Stabilizers: Add 1–2% ascorbic acid to reaction mixtures to inhibit nitro reduction ( ).

- Analytical Monitoring: Use HPLC (C18 column, 254 nm) to track degradation products (e.g., 3-aminopyridine derivatives) ( ).

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

- HPLC: Purity ≥98% (retention time 6.2 min, 90:10 H2O:ACN) ( ).

- Common Impurities:

- Unreacted cyclopropanamine (retention time 2.1 min).

- 3-Nitro-4-aminopyridine (byproduct from incomplete substitution, δ 8.7 ppm in NMR).

Advanced: What mechanistic insights explain the low yield in cyclopropane coupling reactions?

Answer:

- Steric Hindrance: Cyclopropyl groups limit nucleophilic attack on the pyridine ring ().

- Catalyst Deactivation: Copper(I) intermediates may form stable complexes with the nitro group, reducing catalytic turnover ().

Optimization Strategies:- Use bulkier ligands (e.g., Xantphos) to shield copper centers.

- Replace DMSO with less coordinating solvents (e.g., THF).

Basic: What biological screening approaches are applicable for this compound?

Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) due to pyridine’s ATP-mimetic properties ().

- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY tagging) to evaluate membrane permeability ().

Advanced: How do substituent modifications (e.g., replacing nitro with CF3) alter bioactivity?

Answer:

- Nitro → CF3: Increases lipophilicity (logP +1.2) but reduces hydrogen-bonding capacity. Example: N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine shows enhanced CNS penetration ().

- Nitro → NH2: Converts antagonistic activity (nitro) to agonistic (amine) in receptor binding assays ( ).

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and fume hood (prevents inhalation of nitro-containing dust) ( ).

- Waste Disposal: Neutralize with 10% NaOH before incineration ().